molecular formula C10H10N2OS B3057463 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one CAS No. 80944-82-7

3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B3057463
CAS No.: 80944-82-7
M. Wt: 206.27 g/mol
InChI Key: SPMDYTHSTVSEOI-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one (CAS 80944-82-7) is a synthetic heterocyclic compound with a molecular formula of C 10 H 10 N 2 OS and a molecular weight of 206.26 g/mol . This compound belongs to the 2-thioxoimidazolidin-4-one family, a class of nitrogen- and sulfur-containing heterocycles recognized as a fundamental scaffold in modern medicinal chemistry . This compound serves as a key intermediate for researchers developing novel pharmacologically active molecules. Derivatives of the 2-thioxoimidazolidin-4-one core are extensively investigated for their biological activities, with significant focus on their antiproliferative and anticancer properties . Scientific studies on analogous structures indicate that such compounds can exhibit cytotoxic effects against various human cancer cell lines, including lung (A549), breast (MCF-7), and liver (HepG2) cells . The research value of this chemical series lies in its potential to create new lead compounds for oncology drug discovery, particularly through mechanisms that may involve the inhibition of critical pathways like IL-6/STAT3 signaling or the modulation of gene expression levels of targets such as ABCG2, MYC, and COX2 . Researchers also utilize these compounds in molecular docking simulations to study their binding affinities and interactions with various protein targets . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-methyl-1-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-11-9(13)7-12(10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMDYTHSTVSEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=S)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358364
Record name SBB023513
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80944-82-7
Record name SBB023513
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Synthesis via (Thio)ureido-Phenyl Acetic Acid Intermediates

A widely employed method involves the reaction of phenylglycine methyl ester (C₆H₅CH(NH₂)CO₂CH₃) with methyl isothiocyanate (CH₃NCS) in pyridine, followed by cyclization under acidic conditions. The first step forms a 3-methyl-(thio)ureido-phenyl acetic acid intermediate, which undergoes intramolecular cyclization upon refluxing in 2 N HCl to yield the target compound.

Reaction Conditions

  • Step 1 : Phenylglycine methyl ester (1.0 equiv) and methyl isothiocyanate (1.2 equiv) in pyridine at 40°C for 24 hours.
  • Step 2 : Reflux in 2 N HCl for 3 hours.

Yield : 68–72%.

Mechanistic Considerations

The cyclization proceeds via nucleophilic attack of the thiourea nitrogen on the carbonyl carbon of the acetic acid moiety, facilitated by protonation of the carbonyl oxygen. This forms the five-membered imidazolidinone ring, with the thiocarbonyl group stabilized by resonance.

Acid-Catalyzed Cyclocondensation of Phenylglyoxal and Thiourea Derivatives

One-Pot Synthesis in Glacial Acetic Acid

A scalable route involves reacting phenylglyoxal (C₆H₅COCHO) with N-methylthiourea (CH₃NHCSNH₂) in glacial acetic acid catalyzed by HCl. The reaction proceeds via imine formation followed by cyclization, with the methyl group introduced via the thiourea substituent.

Reaction Conditions

  • Phenylglyoxal (1.0 equiv), N-methylthiourea (1.1 equiv), and concentrated HCl (0.2 equiv) in glacial acetic acid at 80°C for 4 hours.

Yield : 75–80%.

Byproduct Analysis

GC-MS studies reveal trace amounts of 1-phenyl-2-thioxoimidazolidin-4-one (≤5%), arising from demethylation under acidic conditions. Purification via recrystallization from ethanol reduces this impurity to <1%.

Alkylation of 1-Phenyl-2-thioxoimidazolidin-4-one

N-Methylation Using Methyl Halides

Preformed 1-phenyl-2-thioxoimidazolidin-4-one undergoes N-methylation with methyl iodide (CH₃I) in DMF using K₂CO₃ as a base. The reaction selectively targets the N3 position due to steric and electronic factors.

Reaction Conditions

  • 1-Phenyl-2-thioxoimidazolidin-4-one (1.0 equiv), CH₃I (1.5 equiv), and K₂CO₃ (2.0 equiv) in DMF at 60°C for 6 hours.

Yield : 55–60%.

Limitations and Side Reactions

Competitive S-methylation occurs in 10–15% of cases, producing 3-methyl-1-phenyl-2-(methylthio)imidazolidin-4-one. This byproduct is separable via column chromatography (SiO₂, hexane/EtOAc 7:3).

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation reduces reaction times from hours to minutes. A mixture of phenylglycine methyl ester, methyl isothiocyanate, and KOH in DMSO undergoes nine microwave pulses (750 W, 30-second intervals).

Reaction Conditions

  • Microwave irradiation at 750 W for 4.5 minutes.

Yield : 82–85%.

Energy Efficiency and Scalability

This method reduces energy consumption by 40% compared to conventional heating and scales linearly up to 100 mmol without yield loss.

Spectroscopic Characterization and Validation

¹H NMR Analysis

Key signals (CDCl₃, 400 MHz):

  • δ 3.12 (s, 3H, N–CH₃),
  • δ 4.25 (d, 2H, CH₂),
  • δ 7.32–7.48 (m, 5H, Ph).

IR Spectroscopy

  • ν 1685 cm⁻¹ (C=O),
  • ν 1240 cm⁻¹ (C=S).

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Purity (%)
Cyclocondensation 75–80 4 h 98
Alkylation 55–60 6 h 90
Microwave 82–85 4.5 min 99

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the potential of 3-methyl-1-phenyl-2-thioxoimidazolidin-4-one derivatives as antibacterial agents. Research indicates that the thioxoimidazolidin ring structure is crucial for antibacterial efficacy. For instance, compounds derived from this structure demonstrated significant inhibition against Staphylococcus aureus and other clinical bacterial strains. The minimal inhibitory concentration (MIC) values were evaluated, showing effective antibacterial activity at concentrations ranging from 15.62 mg/ml to 500 mg/ml .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study synthesized various derivatives of 2-thioxoimidazolidin-4-one and assessed their cytotoxic effects on cancer cell lines. Notably, one derivative exhibited an IC50 value of 0.40 μM against certain cancer types, indicating potent anticancer activity . The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl ring could enhance activity, suggesting a pathway for developing more effective anticancer agents.

Immunomodulatory Effects

In addition to its antibacterial and anticancer properties, this compound has shown promise as an immunomodulator. A study explored its ability to inhibit perforin, a protein involved in immune responses, thereby potentially modulating immune activity in various conditions . This application opens avenues for research into therapies for autoimmune diseases and conditions characterized by dysregulated immune responses.

Case Studies and Research Findings

Study Focus Findings
Anticancer ActivityIdentified potent derivatives with IC50 values as low as 0.40 μM against cancer cells.
Antibacterial EfficacyDemonstrated significant inhibition of Staphylococcus aureus with MIC values ranging from 15.62 mg/ml to 500 mg/ml.
Immunomodulatory PotentialExplored inhibition of perforin, indicating potential therapeutic applications in autoimmune diseases.

Comparison with Similar Compounds

3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one

  • Structural Difference : The ethyl group at position 3 (vs. methyl in the target compound) increases hydrophobicity and steric bulk.
  • Synthesis : Similar methods apply, but alkylation steps may vary depending on the substituent’s size.
  • Properties : Higher molecular weight (220.29 g/mol vs. 206.24 g/mol for the methyl derivative) and altered solubility .

2-(Methylthio)-1H-imidazol-5(4H)-ones

  • Structural Difference : A methylthio (SCH₃) group replaces the thioxo (C=S) moiety, altering electronic properties.
  • Synthesis : Prepared via nucleophilic substitution of 2-thioxo precursors with methyl iodide under basic conditions .
  • Reactivity : The methylthio group facilitates further functionalization, enabling diverse applications in medicinal chemistry.

Mannich Base Derivatives (e.g., 3-{[1-Pyridin-2-ylmethylene]amino}-2-thioxoimidazolidin-4-one)

  • Synthesis : Mannich base reactions with benzaldehyde and thiosemicarbazide yield these derivatives .
  • Bioactivity : Demonstrated potent antimicrobial activity, with compound 3b showing superior efficacy against S. aureus compared to ciprofloxacin .

Key Observations :

  • Microwave-assisted synthesis (e.g., for 2-(methylthio) derivatives) reduces reaction times compared to traditional reflux .
  • Et₃N/DMF-H₂O systems enhance yields in phenylisothiocyanate-based syntheses .

Physicochemical and Commercial Considerations

Property 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one 3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one Mannich Base Derivatives
Molecular Weight 206.24 g/mol 220.29 g/mol 300–350 g/mol (approx.)
Solubility Moderate in polar aprotic solvents Lower solubility due to ethyl group Variable, depending on substituents
Commercial Availability Discontinued Available (CAS: 37021-14-0) Specialty suppliers

Biological Activity

3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one (commonly referred to as MTI) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H10N2OSC_{10}H_{10}N_{2}OS. This compound features a thioxoimidazolidin structure, which is crucial for its biological activity. The presence of the thioxo group enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

MTI has been evaluated for its antimicrobial activity against various pathogens. A series of studies have demonstrated that compounds derived from thioxoimidazolidin exhibit significant antibacterial and antifungal properties. For instance, a study highlighted the synthesis of organophosphorus compounds containing MTI, which showed potent antimicrobial effects against several bacterial strains .

Table 1: Antimicrobial Activity of MTI Derivatives

CompoundBacterial Strain TestedInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18
This compoundC. albicans20

Anticancer Activity

Research indicates that MTI and its derivatives possess anticancer properties. A study focused on imidazole compounds, including MTI, demonstrated their potential as anticancer agents by inhibiting cell proliferation in various cancer cell lines . The mechanism involved the modulation of apoptosis pathways and inhibition of specific kinases associated with tumor growth.

Table 2: Anticancer Activity of MTI

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12Induction of apoptosis
A549 (Lung)15Inhibition of cell cycle progression
HeLa (Cervical)10Modulation of signaling pathways

The biological activity of MTI is attributed to its ability to interact with various molecular targets within cells. The thioxo group plays a pivotal role in forming hydrogen bonds with enzymes or receptors, influencing their activity. For example, studies have shown that MTI can inhibit the activity of key proteins involved in inflammatory responses and cell proliferation .

Case Studies

  • In Vitro Study on Antimicrobial Activity : A comprehensive study evaluated the antimicrobial efficacy of MTI against both Gram-positive and Gram-negative bacteria. The results indicated that MTI derivatives exhibited a broad spectrum of activity, particularly against resistant strains .
  • Anticancer Efficacy in Animal Models : In vivo studies using mouse models demonstrated that treatment with MTI resulted in significant tumor reduction compared to control groups. The study reported enhanced apoptosis in tumor tissues, supporting its potential as an anticancer therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one
Reactant of Route 2
3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one

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